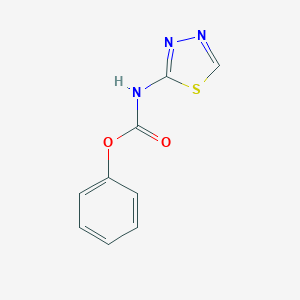

Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl N-(1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXBMBIDWCWNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. This molecule is of significant interest to the drug discovery and materials science sectors, as it combines the pharmacologically privileged 1,3,4-thiadiazole scaffold with the versatile carbamate linker. The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The carbamate functional group, in turn, is a critical component in numerous therapeutic agents, often serving as a stable analogue of an amide or ester bond.

This document moves beyond a simple recitation of steps, offering an in-depth rationale for the chosen synthetic strategy and the underlying chemical principles. We present a robust, two-step synthesis beginning with the construction of the 5-phenyl-1,3,4-thiadiazol-2-amine core, followed by its reaction with phenyl chloroformate. Each protocol is designed to be self-validating, supported by detailed characterization workflows utilizing FT-IR, NMR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and analysis of this important class of compounds.

Introduction: The Scientific Rationale

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate, is an exemplar of this approach, leveraging the synergistic potential of two powerful chemical motifs.

-

The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is a bioisostere of pyrimidine and is considered a "privileged" structure due to its presence in a multitude of biologically active compounds.[6][7] Its unique arrangement of nitrogen and sulfur heteroatoms allows for a variety of non-covalent interactions with biological targets. Derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antifungal, anticonvulsant, and anti-inflammatory effects.[3][8][9][10] The presence of the -N=C-S- moiety is considered crucial for its diverse bioactivity.[6]

-

The Carbamate Linker: Carbamates (or urethanes) are structurally important functional groups that are more resistant to hydrolysis than esters, making them valuable in prodrug design and as stable linkers in complex molecules. They can engage in hydrogen bonding as both donors and acceptors, facilitating strong interactions with enzyme active sites.

The fusion of these two moieties creates a molecule with a compelling profile for further investigation in medicinal chemistry and materials science. This guide provides the foundational chemistry required to synthesize and definitively characterize this target compound.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule dictates the most efficient forward synthesis. The primary disconnection point is the carbamate C-N bond, which is the most synthetically accessible linkage to form in the final step.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals a straightforward two-reagent convergence. The core of this strategy lies in a nucleophilic acyl substitution reaction. The exocyclic amino group of 5-phenyl-1,3,4-thiadiazol-2-amine is a potent nucleophile, poised to attack the highly electrophilic carbonyl carbon of phenyl chloroformate. This approach is mechanistically sound, high-yielding, and utilizes readily available starting materials.

Detailed Experimental Protocols

This section outlines the step-by-step methodologies for the synthesis of the precursor amine and the final target compound.

Synthesis of Precursor: 5-Phenyl-1,3,4-thiadiazol-2-amine

The synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole core is a critical first step. A reliable method involves the acid-catalyzed cyclodehydration of 1-benzoylthiosemicarbazide, which is formed in situ or isolated from the reaction of benzoic acid and thiosemicarbazide.[11][12] An efficient one-pot procedure is presented here.

Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoic acid (12.2 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).

-

Reaction Initiation: Add phosphorus oxychloride (POCl₃, 15 mL) dropwise to the mixture under constant stirring in a fume hood. The addition should be slow to control the initial exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux at 80-90°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches ~8. This step must be performed in an ice bath to manage the heat generated.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine as white or off-white crystals.[12][13]

Synthesis of Target: Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

This step involves the formation of the carbamate linkage. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct, driving the reaction to completion.[14]

Caption: Experimental workflow for the final carbamate synthesis.

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1.77 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous dichloromethane (30 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add phenyl chloroformate (1.57 g, 1.25 mL, 10 mmol) dropwise to the cold, stirred solution over 10 minutes.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion via TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure title compound.

Physicochemical and Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of physical measurements and spectroscopic analysis.

Physical Properties

The expected physical properties of the synthesized compound are summarized below.

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₁N₃O₂S |

| Molecular Weight | 297.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol |

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying key functional groups. The spectrum of the product should exhibit characteristic absorption bands that confirm the formation of the carbamate linkage while retaining the thiadiazole core.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 3250-3150 | N-H Stretch (Carbamate) | Confirms the presence of the secondary amine in the carbamate group. |

| ~ 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the two phenyl rings. |

| ~ 1750-1720 | C=O Stretch (Carbamate) | A strong, sharp peak characteristic of the carbamate carbonyl group.[15] |

| ~ 1610-1580 | C=N Stretch (Thiadiazole) | Confirms the integrity of the thiadiazole ring. |

| ~ 1540-1500 | N-H Bend / C-N Stretch | Coupled vibrations associated with the carbamate linkage. |

| ~ 1250-1200 | Asymmetric C-O-C Stretch | Characteristic of the ester portion of the carbamate. |

| ~ 750 & 690 | C-H Out-of-Plane Bend | Typical bands for monosubstituted benzene rings. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.5 - 11.0 | Singlet (broad) | 1H | -NH- (Carbamate proton) |

| ~ 8.0 - 7.9 | Multiplet | 2H | Ar-H (ortho-H of thiadiazole-phenyl) |

| ~ 7.6 - 7.4 | Multiplet | 6H | Ar-H (meta/para-H of thiadiazole-phenyl & ortho/meta-H of carbamate-phenyl) |

| ~ 7.3 - 7.2 | Multiplet | 2H | Ar-H (para-H of carbamate-phenyl) |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C-5 of Thiadiazole |

| ~ 160 | C-2 of Thiadiazole |

| ~ 152 | C=O (Carbamate) |

| ~ 150 | C-1 of Phenyl-O |

| ~ 132-121 | Aromatic Carbons |

| ~ 130 | C-1 of Phenyl-Thiadiazole |

Note: Specific chemical shifts are predictive and may vary slightly based on solvent and concentration. The characteristic carbons of the 1,3,4-thiadiazole ring typically appear between 158 and 165 ppm.[3]

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Assignment |

| 297 | [M]⁺ (Molecular Ion) |

| 204 | [M - C₆H₅O]⁺ |

| 177 | [5-phenyl-1,3,4-thiadiazol-2-amine]⁺ |

| 103 | [C₆H₅NCO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation analysis helps to piece together the structure, with characteristic losses corresponding to the phenyl, phenoxy, and phenyl isocyanate fragments.[16]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. The presented two-step synthetic route is efficient and relies on fundamental, well-established chemical transformations. The comprehensive characterization protocol, utilizing FT-IR, ¹H & ¹³C NMR, and Mass Spectrometry, provides a clear and definitive framework for structural verification. By explaining the causality behind the experimental design and providing validated analytical techniques, this document serves as a complete technical resource for researchers engaged in the synthesis of novel thiadiazole derivatives for applications in drug discovery and beyond.

References

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

ACS Publications. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Retrieved from [Link]

-

ACS Publications. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Retrieved from [Link]

-

MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

-

Mansoura University. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]

-

ACS Publications. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

Bentham Science. (2024). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Retrieved from [Link]

-

PubMed. (1997). Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate. Retrieved from [Link]

-

PubMed. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]

-

Oxford Academic. (2020). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

-

PubMed. (2010). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

Current Medicinal Chemistry. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Phenyl N-(1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

-

TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Retrieved from [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]

- 10. tsijournals.com [tsijournals.com]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Foreword: The Scientific Imperative of Foundational Characterization

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The journey from a promising molecular structure to a viable drug candidate is paved with a deep understanding of its inherent physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive technical overview of Phenyl 1,3,4-thiadiazol-2-ylcarbamate, a member of the 1,3,4-thiadiazole class of heterocyclic compounds. This class is of significant interest to the pharmaceutical industry due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules, thereby accelerating the path to innovation.

Molecular Structure and Rationale for Investigation

This compound incorporates three key pharmacophoric features: a 1,3,4-thiadiazole ring, a carbamate linker, and a phenyl group. The 1,3,4-thiadiazole moiety is a well-established bioisostere for various functional groups and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3] The carbamate linkage provides a degree of conformational rigidity and potential hydrogen bonding sites, while the phenyl ring offers a scaffold for further functionalization to modulate properties such as lipophilicity and target engagement. A thorough understanding of the interplay between these structural components and the molecule's overall physicochemical profile is paramount for its rational development.

Synthesis Pathway: A Proposed Approach

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3,4-thiadiazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Acylating Agent Addition: Slowly add phenyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. The slow addition is crucial to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Core Physicochemical Properties: A Tabulated Summary and Methodologies

The following table summarizes the predicted and expected physicochemical properties of this compound. It is imperative to note that while computational predictions are valuable for initial assessment, they must be corroborated by experimental data for definitive characterization.

| Property | Predicted/Expected Value | Experimental Methodology |

| Molecular Formula | C9H7N3O2S | Mass Spectrometry |

| Molecular Weight | 221.24 g/mol | Mass Spectrometry |

| Melting Point (°C) | Not available | Capillary Melting Point Method |

| LogP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | Shake-Flask Method or RP-HPLC |

| Aqueous Solubility | Low to moderate | Equilibrium Shake-Flask Method |

| pKa | Not available | Potentiometric Titration or UV-Vis Spectrophotometry |

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.

-

Sample Preparation: Finely powder a small amount of the dry crystalline this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate determination in subsequent trials.

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the compound.

Sources

An In-depth Technical Guide to the Spectral Analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate using FT-IR and NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. Phenyl 1,3,4-thiadiazol-2-ylcarbamate, a molecule incorporating the privileged 1,3,4-thiadiazole scaffold, represents a class of compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive, in-depth analysis of its molecular structure using two powerful and complementary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond mere procedural steps, we delve into the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven framework for the robust characterization of this and similar heterocyclic compounds.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and antifungal properties.[1][2][3][4][5] The molecule in focus, this compound, combines this critical scaffold with a phenylcarbamate moiety. This combination makes its precise structural verification essential for understanding its structure-activity relationship (SAR) and for ensuring its purity and identity in drug development pipelines.

Spectroscopic methods are the gold standard for such characterization. FT-IR spectroscopy provides an invaluable snapshot of the functional groups present, while NMR spectroscopy maps the carbon-hydrogen framework, revealing atom connectivity and the electronic environment of the nuclei.[6] Together, they provide an unambiguous confirmation of the molecular structure.

Molecular Structure Overview

The key to a successful spectral analysis lies in first deconstructing the molecule into its constituent functional groups, each of which will provide a characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is the first-line technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum.

Experimental Protocol: A Self-Validating Workflow

Trustworthiness in spectral data begins with a meticulous experimental protocol. The following steps ensure high-quality, reproducible data.

-

Sample Preparation (KBr Pellet Method):

-

Step 1: Gently grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Expertise & Causality: KBr is used as the matrix because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid solution with the analyte. It is crucial that the KBr is perfectly dry; any moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region of interest.

-

Step 2: Transfer the fine powder to a pellet-forming die and apply pressure (approx. 8-10 tons) for several minutes using a hydraulic press.

-

Trustworthiness: This process creates a transparent or semi-transparent pellet, minimizing light scattering and ensuring the IR beam passes through the sample uniformly, leading to a clean, interpretable spectrum.

-

-

Data Acquisition:

-

Step 1: Record a background spectrum of the empty sample chamber. This is a critical self-validating step that electronically subtracts signals from atmospheric CO₂ and water vapor, which would otherwise contaminate the sample spectrum.

-

Step 2: Place the KBr pellet in the spectrometer's sample holder.

-

Step 3: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Set the instrument to average a minimum of 16 scans.

-

Expertise & Causality: Averaging multiple scans significantly improves the signal-to-noise ratio, making weaker signals more discernible and confirming the authenticity of major peaks.

-

Caption: Experimental workflow for FT-IR analysis.

Data Interpretation: Characteristic Absorption Bands

The FT-IR spectrum of this compound is a composite of signals from its three main structural components. The following table summarizes the expected key absorptions.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Origin | Expected Intensity |

| 3150 - 3300 | N-H Stretch | Carbamate Amine | Medium, Sharp |

| 3000 - 3100 | Aromatic C-H Stretch | Phenyl Ring | Medium to Weak |

| 1680 - 1730 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |

| 1570 - 1630 | C=N Stretch | 1,3,4-Thiadiazole Ring | Medium |

| 1500 - 1550 | N-H Bend | Carbamate Amine | Medium |

| 1450 - 1600 | C=C Stretch | Phenyl Ring | Medium (multiple bands) |

| 1200 - 1250 | C-O Stretch | Carbamate Ester | Strong |

| 690 - 750 | C-S Stretch | 1,3,4-Thiadiazole Ring | Weak to Medium |

The most diagnostic peaks are the sharp, strong carbonyl (C=O) stretch, confirming the carbamate group, and the N-H stretching vibration.[7][8] The presence of bands in the 1570-1630 cm⁻¹ region is characteristic of the C=N bonds within the thiadiazole heterocycle.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While FT-IR identifies functional groups, NMR spectroscopy provides the atomic-level connectivity map of the molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), which resonate at different frequencies depending on their local electronic environment.

Experimental Protocol: Ensuring High-Fidelity Data

-

Solvent Selection & Sample Preparation:

-

Step 1: Accurately weigh ~5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise & Causality: DMSO-d₆ is an excellent choice for this molecule. Its high polarity ensures dissolution, and its deuterated nature makes it "silent" in the ¹H NMR spectrum. Critically, its ability to form hydrogen bonds helps to slow the exchange of the carbamate N-H proton, often allowing this otherwise broad signal to be clearly observed.[10]

-

Step 2: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Trustworthiness: TMS provides a sharp, inert reference point, allowing for the accurate calibration of the chemical shift axis across different experiments and spectrometers, which is the foundation of a self-validating system.

-

Step 3: Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Step 1: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

-

Step 2: Perform shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

-

Step 3: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Data Interpretation: Expected Chemical Shifts (δ)

¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale |

| > 10.0 | -NH- | Singlet (broad) | 1H | The proton on the nitrogen is deshielded by the adjacent C=O and thiadiazole ring. Its signal is often broad due to quadrupolar coupling and chemical exchange.[3][7] |

| 7.1 - 7.8 | Aromatic -CH- | Multiplet | 5H | Protons on the phenyl ring. The exact splitting pattern depends on the specific electronic effects, but they reside in the typical aromatic region.[9][10] |

¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C5 of Thiadiazole | Carbon atom of the thiadiazole ring attached to the carbamate nitrogen. Highly deshielded by adjacent nitrogen atoms.[3][10] |

| ~160 | C2 of Thiadiazole | Carbon atom of the thiadiazole ring attached to the sulfur and two nitrogen atoms.[3][10] |

| ~155 | C=O (Carbamate) | The carbonyl carbon is significantly deshielded by the electronegative oxygen atoms.[7] |

| 120 - 150 | Aromatic Carbons | Six distinct signals are expected for the phenyl ring carbons, with the ipso-carbon attached to the oxygen appearing furthest downfield.[10] |

Integrated Spectral Analysis: A Unified Structural Conclusion

Neither technique in isolation provides the complete picture. The true power of spectroscopic analysis lies in the synergy between FT-IR and NMR data.

The process is a logical, deductive workflow. FT-IR first confirms the presence of the essential building blocks (C=O, N-H, C=N, aromatic rings). NMR then arranges these blocks by defining the precise carbon-hydrogen framework. For instance:

-

The strong IR band at ~1700 cm⁻¹ screams "carbonyl." The ¹³C NMR signal at ~155 ppm confirms it and places it in a carbamate environment.

-

The IR signal at ~3200 cm⁻¹ suggests an N-H bond. The broad ¹H NMR singlet at >10 ppm confirms this proton's existence and its attachment to the electron-withdrawing carbamate system.

-

The IR bands for C=N and aromatic C=C are validated by the cluster of ¹³C signals in the 120-165 ppm range, which precisely define the thiadiazole and phenyl rings.

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jetir.org [jetir.org]

- 9. jocpr.com [jocpr.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Mass spectrometry analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. As a molecule incorporating three distinct chemical moieties—a phenyl group, a carbamate linker, and a 1,3,4-thiadiazole core—its characterization demands a nuanced approach. This document outlines field-proven methodologies, from sample preparation and liquid chromatography to high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for structural elucidation. We delve into the causal reasoning behind experimental choices, presenting detailed protocols and expected fragmentation patterns to equip researchers, scientists, and drug development professionals with the expertise to perform robust and reliable analysis.

Introduction: The Analytical Imperative

This compound belongs to a class of heterocyclic compounds widely investigated for their diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is a common scaffold in medicinal chemistry, while the carbamate linker is prevalent in pesticides and pharmaceuticals.[1][2] Accurate and unambiguous characterization of such molecules is paramount for regulatory approval, quality control, and mechanism-of-action studies.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose.[3][4] It offers unparalleled sensitivity for detecting trace amounts, specificity for identification within complex matrices, and the power to elucidate molecular structure through controlled fragmentation. This guide will navigate the complete analytical workflow, establishing a self-validating system for the comprehensive mass spectrometric analysis of this target compound.

Foundational Principles: Structure and Ionizability

Understanding the chemical nature of this compound is the first step in developing a successful MS method. The molecule's structure contains several sites amenable to ionization, which is a prerequisite for MS analysis.

-

1,3,4-Thiadiazole Ring: This heterocycle contains two nitrogen atoms which are basic sites (Lewis bases) and can be readily protonated.

-

Carbamate Linker: The nitrogen atom within the carbamate group is also a potential site for protonation.

-

Overall Polarity: The combination of the aromatic phenyl group and the polar thiadiazole and carbamate moieties gives the molecule an intermediate polarity, making it well-suited for reverse-phase liquid chromatography.

Given these features, Electrospray Ionization (ESI) in the positive ion mode is the most logical and effective choice. ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining the molecular weight of the analyte.[5]

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a sequence of optimized steps. The following workflow is designed for high-fidelity analysis of this compound.

Caption: High-level workflow for LC-MS analysis.

Protocol 1: Sample Preparation and Liquid Chromatography

This protocol ensures the sample is clean and effectively separated from potential contaminants prior to MS analysis. The choice of a C18 column is based on its widespread utility for separating moderately polar compounds.[2][3] The addition of formic acid to the mobile phase is critical; it acidifies the solution, promoting the protonation of the analyte and thus enhancing the ESI signal.

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

-

Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

-

LC Parameters:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

High-Resolution Mass Spectrometry: Confirming Elemental Composition

Before investigating the structure through fragmentation, it is imperative to confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS), using instruments like an Orbitrap or Time-of-Flight (TOF) analyzer, provides mass measurements with high accuracy (< 5 ppm), allowing for the confident determination of the elemental composition.

The expected protonated molecule is [C₉H₇N₃O₂S + H]⁺.

| Attribute | Value |

| Formula | C₉H₈N₃O₂S⁺ |

| Monoisotopic Mass (Theoretical) | 222.03372 Da |

| Calculated m/z | 222.0337 |

| Required Mass Accuracy | < 5 ppm |

An experimentally observed mass of, for example, 222.0335 would correspond to a mass error of -0.9 ppm, providing strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this process, the protonated parent ion ([M+H]⁺, m/z 222.03) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then mass-analyzed, providing a structural fingerprint of the molecule.

The fragmentation of this compound is predicted to occur along several logical pathways dictated by the weakest bonds and the most stable resulting fragments.

Proposed Fragmentation Pathway

The fragmentation is initiated from the protonated molecule, with charge likely localized on one of the nitrogen atoms. Key fragmentation patterns for carbamates and thiadiazoles guide our predictions.[3][6][7]

-

Cleavage of the Carbamate Ester Bond: A primary and highly characteristic fragmentation involves the cleavage of the C-O bond of the carbamate, leading to the loss of phenol (C₆H₆O, 94 Da) and formation of a stable acylium-type ion.

-

Cleavage of the Carbamate Amide Bond: Scission of the N-C bond adjacent to the thiadiazole ring is another probable pathway.

-

Fragmentation of the Thiadiazole Ring: While relatively stable, the thiadiazole ring can undergo cleavage, often involving the loss of small, stable neutral molecules. Loss of N₂ is a known fragmentation pathway for related heterocyclic systems.[7]

Caption: Proposed MS/MS fragmentation of this compound.

Table of Expected Fragment Ions

This table summarizes the key fragments expected in the MS/MS spectrum. These ions should be used to build a fragmentation library for confident identification.

| Ion | m/z (Theoretical) | Proposed Formula | Origin / Neutral Loss |

| [M+H]⁺ | 222.0337 | C₉H₈N₃O₂S⁺ | Parent Ion |

| Fragment A | 128.0442 | C₃H₂N₃OS⁺ | Loss of Phenol (C₆H₆O) |

| Fragment B | 133.0402 | C₇H₅N₂O⁺ | Fission and rearrangement |

| Fragment C | 101.9993 | C₂H₂N₃S⁺ | Loss of Phenyl Isocyanate (C₇H₅NO) |

| Fragment D | 93.0335 | C₆H₅O⁺ | Loss of Carbamoyl thiadiazole radical |

Protocol 2: Tandem Mass Spectrometry (MS/MS) Acquisition

-

Instrument Mode: Set the mass spectrometer to operate in a data-dependent acquisition (DDA) or targeted MS/MS mode.

-

MS1 Scan: Acquire a full scan from m/z 50 to 500 to detect the precursor ion (m/z 222.03).

-

MS2 Scan:

-

Precursor Ion: Set the isolation window to m/z 222.03 (e.g., ± 0.5 Da).

-

Activation: Use Collision-Induced Dissociation (CID).

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal energy should be determined empirically to maximize the abundance of key fragments.

-

Detector: Scan for product ions from m/z 40 to 230.

-

Conclusion and Best Practices

The mass spectrometric analysis of this compound is reliably achieved through a systematic LC-MS/MS approach. The combination of ESI for soft ionization, HRMS for elemental composition confirmation, and CID-based MS/MS for structural fingerprinting provides a multi-faceted, self-validating analytical system.

Key Best Practices:

-

System Suitability: Always begin an analytical run with a system suitability test using a known standard to ensure the LC-MS system is performing optimally.

-

Matrix Effects: When analyzing samples in complex matrices (e.g., biological fluids, environmental samples), the use of matrix-matched calibrants or stable isotope-labeled internal standards is crucial for accurate quantification.

-

Fragmentation Library: Create and maintain a spectral library of the compound and its key fragments. This is invaluable for rapid and confident identification in future screening analyses.

By adhering to the principles and protocols outlined in this guide, researchers can achieve high-quality, reproducible, and defensible mass spectrometry data for this compound, advancing its study in drug development and other scientific fields.

References

- University of Hertfordshire. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.

-

Atanasova, M., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Retrieved from [Link]

-

Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

-

Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Retrieved from [Link]

-

Ito, Y., et al. (1996). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. Retrieved from [Link]

-

Kutasi, C., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Retrieved from [Link]

-

Al-Ostath, R., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. Retrieved from [Link]

Sources

- 1. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]

- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpst.cz [hpst.cz]

- 5. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Modeling of Phenyl 1,3,4-thiadiazol-2-ylcarbamate Interactions

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with high attrition rates and prohibitive costs. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold known to be a constituent in compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Phenyl 1,3,4-thiadiazol-2-ylcarbamate represents a specific embodiment of this privileged structure. Before committing to costly and time-consuming wet-lab synthesis and screening, an in-silico, or computational, approach provides an indispensable framework for predicting molecular behavior, prioritizing candidates, and generating testable hypotheses.[5][6]

This guide serves as a comprehensive walkthrough of a robust in-silico workflow designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying scientific principles that govern each decision in the modeling process. Our objective is to build a self-validating computational protocol that provides a high-confidence assessment of a ligand's potential, using this compound as our model compound. The workflow will encompass target identification, molecular docking to predict binding affinity and pose, molecular dynamics to assess complex stability, and ADMET profiling to evaluate drug-likeness.

Section 1: The Blueprint - Ligand and Target Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational modeling. The integrity of our starting structures for both the ligand and its biological target is paramount. This initial preparation phase is the foundation upon which all subsequent predictions are built.

Ligand Preparation: Defining the Small Molecule

The first step is to obtain an accurate three-dimensional representation of our ligand, this compound.

Protocol 1: Ligand Structure Generation

-

Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is an excellent starting point. This can be sourced from chemical databases like PubChem. For a related analog, (5-Methyl-[7][8][9]thiadiazol-2-yl)-carbamic acid phenyl ester, the SMILES string is CC1=NN=C(S1)NC(=O)OC2=CC=CC=C2.[10] We will use this as a representative structure for our workflow.

-

Convert to 3D: Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure (.sdf or .mol2 format). This process generates an initial, albeit rough, 3D conformation.

-

Energy Minimization: This is a critical step. The initial 3D structure may contain unnatural bond lengths or angles. A geometry optimization using a force field (e.g., MMFF94) is performed to relax the structure into a low-energy, more realistic conformation. This is crucial because docking programs often treat the ligand as flexible, and starting from a sensible conformation aids the search algorithm.

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand file must be converted to the PDBQT format, which includes partial charges and defines rotatable bonds.[11]

Target Identification and Preparation: Selecting the Lock for Our Key

The 1,3,4-thiadiazole scaffold has been shown to interact with numerous biological targets. Notably, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is critical for tumor growth.[12][13] For this guide, we will proceed with VEGFR-2 as our biological target.

Protocol 2: Receptor Structure Preparation

-

Select a High-Quality Crystal Structure: The Protein Data Bank (PDB) is the primary repository for macromolecular structures. We will select a high-resolution X-ray crystal structure of VEGFR-2, preferably one co-crystallized with a ligand to clearly identify the binding pocket. For this study, we select PDB ID: 4ASE, which features VEGFR-2 complexed with the inhibitor tivozanib.[12]

-

Clean the PDB File: Raw PDB files contain non-essential information for docking, such as water molecules, co-factors, and other heteroatoms. These are typically removed. The rationale is that water molecules in a binding site can be displaced by the ligand, and their explicit treatment is better handled by more advanced techniques like molecular dynamics. We retain only the protein chain(s) of interest.[14]

-

Add Hydrogens and Assign Charges: X-ray crystallography often does not resolve hydrogen atoms. Adding hydrogens is essential as they are critical for forming hydrogen bonds.[15] The protonation states of ionizable residues (like Asp, Glu, His) must be correctly assigned for a physiological pH (typically ~7.4). Tools like AutoDock Tools can perform this, adding polar hydrogens and assigning Kollman charges.

-

Convert to PDBQT Format: Similar to the ligand, the prepared receptor is saved in the PDBQT format. This file now contains the necessary atomic charge and type information for the docking software.[14]

Section 2: Molecular Docking - Predicting the Binding Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is a balance between sampling conformations and scoring them to estimate binding affinity.

The "Why": Causality in Docking Choices

-

Rigid Receptor, Flexible Ligand: We typically treat the receptor as rigid to reduce computational complexity. This is a reasonable approximation, as binding sites are often pre-formed. The ligand is kept flexible to allow it to explore various conformations within the binding pocket.

-

The Grid Box: We don't search the entire protein surface. Instead, we define a "grid box"—a three-dimensional cube centered on the active site.[11] This focuses the computational effort on the region of interest, saving time and increasing the accuracy of the conformational search. The coordinates for this box are determined from the position of the co-crystallized ligand in our chosen PDB structure (4ASE).

-

Scoring Function: The scoring function is a mathematical model that estimates the binding free energy (ΔG) of a given ligand pose.[16] A more negative score indicates a more favorable, higher-affinity interaction. AutoDock Vina uses an empirically derived scoring function that has been shown to perform well across a wide range of protein-ligand complexes.[17]

Workflow for In-Silico Modeling

Caption: High-level workflow for in-silico drug discovery.

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Search Space: Using the coordinates of the co-crystallized ligand from PDB 4ASE, define the center and dimensions (e.g., 25x25x25 Ångströms) of the grid box to encompass the entire binding site. Save these coordinates in a configuration file (conf.txt).[18]

-

Execute Vina: Run the AutoDock Vina executable from the command line, specifying the prepared receptor, the prepared ligand, and the configuration file as inputs.[14][17]

-

Analyze the Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol). The log.txt file provides a summary table of these scores.

-

Visualize and Select the Best Pose: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the output poses. The top-ranked pose (most negative binding affinity) is often the most likely, but visual inspection is crucial. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. This analysis provides the first structural hypothesis for how the compound achieves its effect.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -9.2 | 0.00 | Cys919, Asp1046, Glu885 |

| 2 | -8.8 | 1.35 | Cys919, Phe1047, Val848 |

| 3 | -8.5 | 2.11 | Leu840, Cys1045, Asp1046 |

Table 1: Example of a structured summary for docking results. Data is illustrative.

Section 3: Molecular Dynamics (MD) Simulation - From a Static Image to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex's stability and behavior in a simulated physiological environment (i.e., in water).[7][19] This step serves as a critical validation of the docking results.

The "Why": The Rationale for MD Simulation

-

Assessing Stability: A key question after docking is whether the predicted binding pose is stable over time. MD simulations allow us to track the ligand's position relative to the protein. If the ligand remains in the binding pocket in a stable conformation, it increases confidence in the docking prediction.[8]

-

Solvent Effects: MD simulations explicitly include water molecules, providing a more accurate representation of the hydrophobic effect and other solvent-driven interactions that are only approximated in most docking scoring functions.

-

Flexibility and Induced Fit: Unlike rigid-receptor docking, MD allows the entire system—protein, ligand, and water—to move and adapt, capturing potential "induced-fit" effects where the protein adjusts its conformation to better accommodate the ligand.[19]

Workflow for Molecular Dynamics Simulation

Caption: Step-by-step workflow for a typical MD simulation.

Protocol 4: MD Simulation with GROMACS

This protocol provides a high-level overview. Detailed tutorials for GROMACS are available and highly recommended.[9][20][21]

-

System Preparation:

-

Input: Start with the coordinates of the best-ranked protein-ligand complex from docking.

-

Force Field: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[22]

-

Solvation & Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[23]

-

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts (steric clashes) introduced during the setup.[23]

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature and also allow the pressure to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

-

-

Production Run: Once the system is equilibrated, run the production simulation for a duration sufficient to observe the behavior of the complex (e.g., 100 nanoseconds).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates the complex is not undergoing major conformational changes and is stable.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue. This shows which parts of the protein are flexible and which are stable. High fluctuation in the binding site could indicate instability.[8]

-

Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm key interactions predicted by docking.

-

Section 4: ADMET Prediction - Will It Make a Good Drug?

A compound that binds tightly and stably to its target is only one piece of the puzzle. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determine if it can reach its target in the body at a therapeutic concentration without causing unacceptable side effects.[24] In-silico ADMET prediction provides an early warning system for potential liabilities.[25][26]

Protocol 5: ADMET Profiling with SwissADME

SwissADME is a free and user-friendly web tool for predicting these properties.[27]

-

Input: Navigate to the SwissADME website and paste the SMILES string of the ligand into the input box.[28][29]

-

Run Analysis: Execute the prediction.

-

Interpret Results: Analyze the output, focusing on several key areas:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility. These are fundamental descriptors of the molecule.

-

Lipinski's Rule of Five: This is a well-known rule of thumb for evaluating drug-likeness and potential oral bioavailability. The rule states that a compound is more likely to be orally active if it violates no more than one of the following:

-

Molecular Weight ≤ 500 Da

-

LogP ≤ 5

-

H-bond Donors ≤ 5

-

H-bond Acceptors ≤ 10

-

-

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

-

Medicinal Chemistry Friendliness: Alerts for any undesirable chemical groups that might be toxic or metabolically unstable.

-

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 235.26 g/mol | ≤ 500 | Pass |

| LogP (iLOGP) | 2.15 | ≤ 5 | Pass |

| H-Bond Donors | 1 | ≤ 5 | Pass |

| H-Bond Acceptors | 4 | ≤ 10 | Pass |

| Lipinski Violations | 0 | ≤ 1 | Pass |

| GI Absorption | High | High | Favorable |

| BBB Permeant | Yes | - | CNS potential? |

Table 2: Example of an ADMET properties summary from SwissADME. Data is for a representative structure.[10][27]

Conclusion and Forward Look

This guide has detailed a multi-faceted in-silico workflow for evaluating the potential of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we have constructed a scientifically rigorous and self-validating protocol. The process begins with careful preparation of the ligand and a biologically relevant target (VEGFR-2). Molecular docking provides an initial prediction of binding mode and affinity, which is then dynamically validated for stability using MD simulations. Finally, ADMET profiling assesses the compound's drug-like properties.

The output of this workflow is not a final answer, but a well-supported, data-driven hypothesis. For our example compound, the results might suggest that it is a stable, high-affinity binder to VEGFR-2 with a favorable pharmacokinetic profile. This would provide a strong rationale to advance the compound to the next stage of the drug discovery pipeline: chemical synthesis and in-vitro experimental validation.

References

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.

- How do you predict ADMET properties of drug candid

- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.).

- GROMACS tutorial | Biomolecular simul

- Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.

- ADMET Prediction. (n.d.). Protheragen.

- GROMACS Tutorial. (n.d.). BioSoft.

- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives: Synthesis, Characteriz

- Tutorials and Webinars. (n.d.). Gromacs.

- GROMACS Tutorials. (n.d.). GROMACS Tutorials by Justin A. Lemkul.

- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.

- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). Benchchem.

- SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.

- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). PubMed.

- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.

- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.

- Vina Docking Tutorial. (n.d.).

- Small Molecule Docking. (n.d.). KBbox: Methods.

- Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. (n.d.). PubMed.

- In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simul

- Basic docking — Autodock Vina 1.2.

- Welcome to the GROMACS tutorials! (n.d.). gromacs-tutorials.readthedocs.io.

- Small molecule docking. (n.d.). Bonvin Lab.

- Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- 13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts.

- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024).

-

(5-Methyl-[7][8][9]thiadiazol-2-yl)-carbamic acid phenyl ester. (n.d.). PubChem.

- swiss ADME tutorial. (2022). YouTube.

- SwissADME. (n.d.). YouTube.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

- ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico.

- SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (2015). IJPCBS.

- Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. (n.d.). NIH.

- phenyl N-(5-phenyl-1,3-thiazol-2-yl)

- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).

- (PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (n.d.).

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). Bentham Science.

- ethyl N-phenyl-N-(1,3-thiazol-2-yl)

- Methyl 5-[(4-phenyl-1-piperidinyl)

- phenyl 1,3,4-thiadiazol-2-ylcarbam

- Phenyl N-(1,3-thiazol-2-yl)

- DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIV

- 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bitesizebio.com [bitesizebio.com]

- 6. fiveable.me [fiveable.me]

- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 10. (5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester | C10H9N3O2S | CID 644678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. youtube.com [youtube.com]

- 16. KBbox: Methods [kbbox.h-its.org]

- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 18. eagonlab.github.io [eagonlab.github.io]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. biosoft.com [biosoft.com]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 25. aurlide.fi [aurlide.fi]

- 26. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 27. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. youtube.com [youtube.com]

A Technical Guide to Elucidating the Mechanism of Action of Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical link between chemical structure, molecular target, and physiological outcome, thereby enabling rational drug development and ensuring therapeutic safety. This guide presents a comprehensive, multi-phase strategy for determining the MoA of Phenyl 1,3,4-thiadiazol-2-ylcarbamate, a compound featuring two "privileged" chemical scaffolds: the 1,3,4-thiadiazole ring and a phenylcarbamate moiety. Recognizing that the precise molecular target of this compound is not widely established, this document outlines an integrated workflow designed for such a scenario. We will proceed from initial hypothesis generation based on structural alerts to unbiased, proteome-wide target discovery techniques. Subsequently, we detail rigorous, orthogonal methods for target validation and characterization of the molecular interaction, culminating in the analysis of the compound's downstream cellular consequences. Each experimental protocol is presented as a self-validating system, incorporating the necessary controls and explaining the causality behind its design to ensure scientific integrity and trustworthiness.

Part 1: Foundational Analysis & Hypothesis Generation

The journey to uncover a molecule's MoA begins with a thorough analysis of its chemical structure. The structure itself contains historical and chemical information that allows us to form robust, testable hypotheses, guiding the initial stages of investigation.

Structural Scaffolds as Mechanistic Clues

This compound is composed of two key moieties that are well-documented in medicinal chemistry for their interactions with specific protein families.

-

The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is considered a privileged structure due to its ability to engage in a wide range of non-covalent interactions and its presence in numerous bioactive compounds.[1] It is a known bioisostere of pyrimidine, allowing it to interact with targets that recognize nucleic acid-like structures.[1] Extensive research has identified 1,3,4-thiadiazole derivatives as potent inhibitors of several enzyme classes, including:

-

Protein Kinases: Such as Abl and Focal Adhesion Kinase (FAK), by targeting the ATP-binding pocket.[2][3][4]

-

Carbonic Anhydrases (CAs): Where the scaffold can interact with the zinc ion in the enzyme's active site.[5][6][7][8][9]

-

Histone Deacetylases (HDACs): Contributing to epigenetic modulation.[10]

-

-

The Phenylcarbamate Moiety: Carbamates are a classic class of reactive groups that are particularly well-suited for interacting with serine hydrolases, one of the largest and most diverse enzyme families in mammals.[11][12] They act as irreversible or slowly reversible inhibitors by covalently modifying the catalytic serine nucleophile in the enzyme's active site, a mechanism known as carbamylation.[13][14][15] This makes the entire family of over 200 serine hydrolases a primary hypothetical target space for our compound.[11]

Based on this structural analysis, we can formulate two primary hypotheses:

-

The compound targets a protein kinase or carbonic anhydrase via interactions involving the 1,3,4-thiadiazole ring.

-

The compound acts as a covalent inhibitor of a serine hydrolase via its carbamate "warhead".

Part 2: Unbiased Target Identification in a Native Proteome

With multiple credible hypotheses, the most efficient and rigorous path forward is to employ unbiased, discovery-driven strategies that survey the entire proteome for potential binding partners.[16][17] This approach minimizes experimental bias and can uncover completely unexpected targets.[18]

Core Strategy: Competitive Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that enables the global and direct interrogation of enzyme function in native biological systems.[19][20][21][22] Rather than measuring protein abundance, ABPP uses chemical probes to label enzymes in their active, functional state.[22] For our investigation, a competitive ABPP workflow is the ideal first step, particularly for testing the serine hydrolase hypothesis.

Principle of Competitive ABPP: The experiment involves two samples of a complex proteome (e.g., cell lysate). The control sample is treated with a vehicle (DMSO), while the test sample is pre-incubated with our compound, this compound. Subsequently, both samples are treated with a broad-spectrum, tagged activity-based probe (ABP) that covalently labels the active sites of a large number of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).[15] If our compound binds to a specific hydrolase, it will block the active site, preventing the ABP from labeling it. The protein targets are then identified by mass spectrometry, where they will show a significant reduction in signal in the compound-treated sample compared to the control.[19]

Experimental Protocol: Competitive ABPP for Serine Hydrolase Targets

-

Proteome Preparation: Lyse cultured cells (e.g., HEK293T or a relevant cancer cell line) in a suitable buffer (e.g., Tris-buffered saline) without detergents that would denature proteins. Determine protein concentration using a BCA assay.

-

Compound Incubation: Aliquot 1 mg of proteome per sample. To the test sample, add this compound to a final concentration of 1 µM. To the control sample, add an equivalent volume of DMSO. Incubate all samples for 30 minutes at 37 °C.

-

Activity-Based Probe Labeling: Add a serine hydrolase-specific ABP, such as a fluorophosphonate coupled to a biotin tag (FP-biotin), to each sample at a final concentration of 1 µM. Incubate for 30 minutes at 37 °C.

-

Protein Enrichment: Quench the labeling reaction. Add streptavidin-agarose beads to each sample to enrich for the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Sample Preparation for Mass Spectrometry: Elute the bound proteins and perform on-bead tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of peptides from each identified protein across the control and test samples. Proteins whose peptide signals are significantly reduced in the compound-treated sample are considered primary "hits" or target candidates.

Visualization: ABPP Experimental Workflow

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Part 3: Target Validation & Characterization of Molecular Interaction

Data from unbiased screens are inherently correlational. It is imperative to validate these "hits" using orthogonal, hypothesis-driven methods to confirm a direct physical interaction between the compound and the putative target protein.

Gold Standard: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the confirmation of target engagement in an unperturbed physiological environment: the intact cell.[23][24] The principle is based on ligand-induced thermodynamic stabilization. When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation than the protein alone.[25]

Principle of CETSA: Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins denature and aggregate, becoming insoluble. A bound ligand will stabilize its target, meaning a higher temperature is required to denature it. After heating, the cells are lysed, and the soluble fraction is separated from the aggregated protein. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement event results in a rightward shift in the melting curve of the target protein in the presence of the compound.[26][27]

Experimental Protocol: CETSA by Western Blot

-

Cell Treatment: Seed a suitable cell line in multiple plates. Treat cells with either a high concentration of the compound (e.g., 10 µM) or DMSO vehicle for 1 hour.

-

Heating Step: Harvest the cells and resuspend them in a protein-free buffer. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain unheated as a control.

-

Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins and cell debris.

-